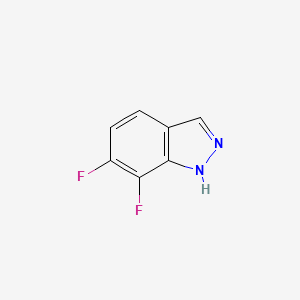

6,7-Difluoro-1H-indazole

CAS No.: 1260384-41-5

Cat. No.: VC2878061

Molecular Formula: C7H4F2N2

Molecular Weight: 154.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1260384-41-5 |

|---|---|

| Molecular Formula | C7H4F2N2 |

| Molecular Weight | 154.12 g/mol |

| IUPAC Name | 6,7-difluoro-1H-indazole |

| Standard InChI | InChI=1S/C7H4F2N2/c8-5-2-1-4-3-10-11-7(4)6(5)9/h1-3H,(H,10,11) |

| Standard InChI Key | QSIDYFNVUPPDES-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C2=C1C=NN2)F)F |

| Canonical SMILES | C1=CC(=C(C2=C1C=NN2)F)F |

Introduction

Chemical Structure and Properties

Structural Features

6,7-Difluoro-1H-indazole (CAS: 1260384-41-5) is characterized by a bicyclic structure comprising a benzene ring fused to a pyrazole ring with two adjacent nitrogen atoms. The compound's distinguishing feature is the presence of two fluorine atoms at positions 6 and 7 of the indazole core. This structural arrangement contributes to its unique chemical reactivity and biological activities .

Physical and Chemical Properties

The physical and chemical properties of 6,7-Difluoro-1H-indazole are summarized in Table 1. These properties play a crucial role in determining its behavior in biological systems and its potential applications in drug development.

Table 1: Physical and Chemical Properties of 6,7-Difluoro-1H-indazole

The presence of fluorine atoms significantly affects the compound's lipophilicity, metabolic stability, and binding affinity to various biological targets. The XLogP3-AA value of 1.8 indicates moderate lipophilicity, which is advantageous for membrane permeability while maintaining sufficient water solubility .

Spectroscopic Data

Identification and characterization of 6,7-Difluoro-1H-indazole can be accomplished through various spectroscopic techniques. The compound's unique structural features are reflected in its spectroscopic data, which serves as a fingerprint for identification purposes.

IUPAC Name: 6,7-difluoro-1H-indazole

InChI: InChI=1S/C7H4F2N2/c8-5-2-1-4-3-10-11-7(4)6(5)9/h1-3H,(H,10,11)

InChIKey: QSIDYFNVUPPDES-UHFFFAOYSA-N

SMILES: C1=CC(=C(C2=C1C=NN2)F)F

Synthesis Methods

Traditional Synthetic Routes

The synthesis of 6,7-Difluoro-1H-indazole traditionally involves cyclization reactions starting from appropriately substituted precursors. One of the established methods is the cyclization of o-fluorobenzaldehydes or their derivatives with hydrazine hydrate.

The reaction of o-fluorobenzaldehydes and their O-methyloximes with hydrazine represents a practical approach for the synthesis of indazoles, which can be adapted for the preparation of 6,7-Difluoro-1H-indazole . This method effectively eliminates the competitive Wolf-Kishner reduction to fluorotoluenes, which is often observed in direct preparations of indazoles from aldehydes .

Modern Synthesis Approaches

Recent advancements in synthetic methodologies have led to more efficient approaches for the preparation of fluorinated indazoles, including 6,7-Difluoro-1H-indazole. These methods often employ mild reaction conditions, environmentally friendly reagents, and offer improved yields and selectivity.

One such approach involves the use of difluorinated precursors that undergo cyclization reactions in the presence of suitable catalysts to form the indazole ring system. The reaction typically proceeds through the formation of an N-N bond, followed by cyclization to yield the desired indazole product.

Biological Activities

Anticancer Properties

Indazole derivatives, including fluorinated analogs, have demonstrated significant anticancer activities against various cancer cell lines. Research indicates that these compounds exert their antitumor effects through multiple mechanisms, including induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer cell proliferation.

A study on indazole derivatives revealed that compound 6o, which shares structural similarities with 6,7-Difluoro-1H-indazole, exhibited promising inhibitory effects against the K562 cell line (human chronic myeloid leukemia) with an IC₅₀ value of 5.15 µM . This compound also showed selectivity toward cancer cells over normal cells, with an IC₅₀ value of 33.20 µM against HEK-293 cells (human embryonic kidney) .

The anticancer mechanisms of indazole derivatives include:

-

Induction of apoptosis through modulation of Bcl-2 family proteins

-

Cell cycle arrest at the G0/G1 phase

-

Disruption of the p53/MDM2 pathway

-

Inhibition of tyrosine kinases and other enzymes crucial for cancer cell survival

Table 2: Anticancer Activities of Selected Indazole Derivatives

Anti-inflammatory Effects

1H-indazole derivatives have shown significant anti-inflammatory activities, making them potential candidates for treating inflammatory disorders. Research by Gaikwad et al. demonstrated that certain indazole derivatives exhibited considerable anti-inflammatory effects by inhibiting the Cyclooxygenase-2 (COX-2) enzyme .

Molecular docking studies revealed that compounds containing difluorophenyl groups showed significant binding results (9.11 kcal/mol) when docked with the COX-2 enzyme (PDB code: 3NT1) . The strong binding affinity suggests that the difluoro substitution pattern enhances the compound's interaction with the enzyme's active site, thereby improving its anti-inflammatory potential.

Enzyme Inhibition Activities

Fluorinated indazole derivatives have demonstrated remarkable inhibitory activities against various enzymes, including kinases, which are involved in numerous cellular processes. The strategic positioning of fluorine atoms enhances the compound's binding affinity and selectivity toward specific enzyme targets.

Research by Li et al. and Zhao et al. highlighted the potential of indazole derivatives as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs) . These compounds exhibited nanomolar IC₅₀ values against FGFR1, making them promising candidates for cancer therapy, particularly for malignancies associated with FGFR dysregulation.

Table 3: Enzyme Inhibitory Activities of Indazole Derivatives

| Compound | Target Enzyme | IC₅₀ | Reference |

|---|---|---|---|

| Compound 101 | FGFR1 | 69.1 ± 19.8 nM | |

| Compound 102 | FGFR1 | 30.2 ± 1.9 nM | |

| Compound 105 | FGFR1-4 | 0.9, 2.0, 2.0, and 6.1 nM |

Structure-Activity Relationship Studies

Impact of Fluorine Substitution

The presence of fluorine atoms at positions 6 and 7 of the indazole core significantly influences the compound's pharmacological properties. Fluorine substitution enhances metabolic stability, lipophilicity, and binding affinity to biological targets due to its unique electronic properties and small atomic radius.

Comparison with Related Compounds

Structural Analogs

Several structurally related compounds to 6,7-Difluoro-1H-indazole have been reported in the literature, including those with different substitution patterns or additional functional groups. Understanding the similarities and differences between these analogs provides valuable insights into structure-activity relationships.

Table 4: Structural Comparison of 6,7-Difluoro-1H-indazole and Related Compounds

Activity Comparisons

The biological activities of 6,7-Difluoro-1H-indazole and its structural analogs vary depending on the substitution pattern and functional groups present. These variations in activity provide valuable information for the rational design of more potent and selective compounds for specific therapeutic applications.

Applications in Drug Discovery

Medicinal Chemistry Applications

The unique structural features and diverse biological activities of 6,7-Difluoro-1H-indazole make it a valuable scaffold in medicinal chemistry. Its applications in drug discovery include:

-

Development of anticancer agents targeting various kinases and enzymes involved in cancer cell proliferation

-

Design of anti-inflammatory drugs targeting COX-2 and other inflammatory mediators

-

Exploration as a core structure for antimicrobial agents

-

Utilization as a building block for the synthesis of more complex bioactive molecules

Current Research Trends

Recent research trends in the field of indazole chemistry, including 6,7-Difluoro-1H-indazole, focus on:

-

Optimization of synthetic methodologies to improve yields and selectivity

-

Development of structure-activity relationship models to guide the design of more potent and selective compounds

-

Exploration of novel biological targets and activities

-

Investigation of combination strategies with established therapeutic agents to enhance efficacy and overcome resistance

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume